(2S)-2-Methyloxan-4-one
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Overview
Description
(2S)-2-Methyloxan-4-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of this compound through intramolecular cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Methyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Methyloxan-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved can include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyloxan-2-one: Similar in structure but with a different functional group.
(2S)-2-Methyloxan-3-one: Another structural isomer with the ketone group at a different position.
(2S)-2-Methyloxan-5-one: A compound with the ketone group at the fifth position.
Properties
IUPAC Name |
(2S)-2-methyloxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435853 |
Source
|
Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82110-21-2 |
Source
|
Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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